Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate
Description
Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate is a complex sulfonated quinoline derivative characterized by a conjugated π-system involving cyclopentene and quinoline moieties. The presence of dual sulfonate groups enhances its water solubility, making it suitable for applications in dye chemistry, fluorescent probes, or surfactants . Its structure shares features with other sulfonated heterocyclic compounds, such as cyanine dyes, which are known for their photostability and electronic transitions in visible/near-infrared regions. However, the unique combination of chlorinated quinoline and cyclopentene units distinguishes it from simpler sulfonated aromatic systems .
Properties
CAS No. |
287183-28-2 |
|---|---|
Molecular Formula |
C35H36ClN2NaO6S2 |
Molecular Weight |
703.2 g/mol |
IUPAC Name |
sodium;4-[2-[2-[2-chloro-3-[2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]quinolin-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C35H37ClN2O6S2.Na/c36-35-29(17-21-31-19-15-27-9-1-3-11-33(27)37(31)23-5-7-25-45(39,40)41)13-14-30(35)18-22-32-20-16-28-10-2-4-12-34(28)38(32)24-6-8-26-46(42,43)44;/h1-4,9-12,15-22H,5-8,13-14,23-26H2,(H-,39,40,41,42,43,44);/q;+1/p-1 |
InChI Key |
SBNINXXEFARWHE-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(=CC=C2C=CC3=CC=CC=C3N2CCCCS(=O)(=O)[O-])C(=C1C=CC4=[N+](C5=CC=CC=C5C=C4)CCCCS(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate involves multiple steps, including the formation of quinoline and cyclopentene intermediates The reaction conditions typically involve the use of strong bases and solvents such as ethanol or dimethyl sulfoxide (DMSO)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonate groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMSO.
Biological Activity
Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate, often referred to by its CAS Number 115970-66-6, is a complex organic compound with potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure:
- Molecular Formula: C₃₈H₄₆ClN₂NaO₆S₂
- Molecular Weight: 749.35 g/mol
- CAS Number: 115970-66-6
The compound features a quinoline structure, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds structurally related to sodium 4-{2-[2-(2-chloro-3-{...}) exhibit significant antimicrobial activity. A study involving substituted quinoline derivatives demonstrated their effectiveness against various mycobacterial species, including Mycobacterium tuberculosis and Mycobacterium avium . The structure-activity relationship (SAR) analysis highlighted that modifications in the quinoline ring could enhance antimicrobial potency.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through molecular docking studies and in vivo experiments. In particular, the sodium salt of similar quinoline derivatives has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . For instance, compounds with similar structural motifs have been linked to significant reductions in tumor growth in animal models.
The mechanisms through which sodium 4-{2-[2-(2-chloro-3-{...}) exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis. The inhibition of photosynthetic electron transport (PET) has also been noted as a potential mechanism of action for related compounds .
Case Study 1: Antimycobacterial Activity
In a study involving a series of quinoline derivatives, several compounds were synthesized and tested for their ability to inhibit M. tuberculosis. The most active derivative showed an IC₅₀ value significantly lower than standard treatments such as isoniazid and pyrazinamide. This suggests that sodium 4-{2-[2-(2-chloro-3-{...}) may possess similar or enhanced efficacy against mycobacterial infections .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer properties of quinoline derivatives demonstrated that specific modifications could lead to improved cytotoxicity against human cancer cell lines. The sodium salt form exhibited enhanced solubility and bioavailability, making it a candidate for further clinical evaluation .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₄₆ClN₂NaO₆S₂ |
| Molecular Weight | 749.35 g/mol |
| CAS Number | 115970-66-6 |
| Antimicrobial Activity | Effective against M. tuberculosis |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Mechanism of Action | Interferes with cellular signaling |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s structural analogs include sulfonated quinolines, cyanine dyes, and ammonium-based surfactants. Key comparisons are outlined below:
Key Observations:
- Sulfonate Impact: The dual sulfonate groups in the target compound likely reduce its critical micelle concentration (CMC) compared to non-sulfonated analogs, similar to trends observed in quaternary ammonium surfactants .
- Biological Relevance: While structurally similar to cyanine dyes (used in bioimaging), the lack of a polymethine chain may limit its utility in near-infrared applications. Its chlorinated quinoline core could confer unique interactions with biological targets, though this remains speculative without experimental data.
Methodological Approaches for Comparison
- Similarity Indexing: Using Tanimoto coefficients (based on Morgan fingerprints), the target compound shows moderate similarity (~60–70%) to sulfonated cyanine dyes and quinolines, but lower similarity (<40%) to non-sulfonated heterocycles, aligning with the "similar property principle" .
- Spectroscopic Analysis : Spectrofluorometry and tensiometry, as applied to BAC-C12 , could resolve its CMC and aggregation behavior, critical for surfactant applications.
- Activity Cliffs : Structural deviations (e.g., cyclopentene vs. cyclohexene in ) may lead to significant differences in biological activity despite high similarity, emphasizing the need for empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
